Perylen-3-ylmethanol

Vue d'ensemble

Description

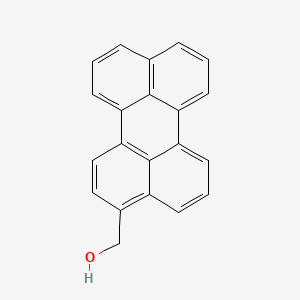

Perylen-3-ylmethanol: is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. It is known for its fluorescent properties, making it valuable in various scientific and industrial applications. The compound is characterized by a perylene core with a methanol group attached at the 3-position, which enhances its solubility and reactivity.

Mécanisme D'action

Target of Action

Perylen-3-ylmethanol is primarily used as a fluorescent organic nanoparticle . Its primary targets are biological systems where it is used for drug delivery . The compound acts as a nanocarrier, delivering drugs to specific sites within the body .

Mode of Action

This compound interacts with its targets through a photoresponsive mechanism . It serves four key roles :

The compound’s interaction with its targets and the resulting changes are primarily driven by light stimuli .

Biochemical Pathways

Its use in drug delivery suggests that it may interact with various biochemical pathways depending on the specific drug being delivered .

Pharmacokinetics

Its use as a nanocarrier for drug delivery suggests that its bioavailability would be influenced by its ability to effectively deliver drugs to the intended sites within the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in drug delivery . It enables the efficient photoregulated release of drugs , which can enhance the effectiveness of the drug treatment . Additionally, its fluorescent properties allow for real-time monitoring of drug release .

Action Environment

The action of this compound is influenced by light , which triggers the release of the drug from the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light exposure .

Analyse Biochimique

Biochemical Properties

Perylen-3-ylmethanol interacts with various biomolecules in biochemical reactions . It has been used as a fluorophore, a molecule that can emit light, in fluorescence imaging to monitor biomolecules and biological processes . The nature of these interactions is largely dependent on the microenvironment around the this compound .

Cellular Effects

This compound has shown to have significant effects on cellular processes. It has been used in the creation of nanoparticles for drug delivery, where it plays multiple roles including acting as a nanocarrier for drug delivery, a phototrigger for drug release, and a detector for real-time monitoring of drug release . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is largely based on its fluorescent properties and its ability to form nanoparticles . It can act as a phototrigger, initiating the release of drugs in response to light stimuli . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Its use in drug delivery suggests that it may have long-term effects on cellular function

Metabolic Pathways

Given its role in drug delivery, it is likely that it interacts with various enzymes or cofactors

Transport and Distribution

This compound, in the form of nanoparticles, has been shown to be efficiently delivered inside the tissues of plants . This suggests that it may interact with certain transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

Its use in fluorescence imaging suggests that it may be directed to specific compartments or organelles within the cell

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perylen-3-ylmethanol can be synthesized through a multi-step process starting from perylene. One common method involves the initial formation of perylene-3-carbaldehyde, which is then reduced to this compound. The synthesis typically involves the following steps :

-

Formation of Perylene-3-carbaldehyde:

- React perylene with chloromethyl methyl ether in the presence of aluminum chloride (AlCl3) as a catalyst.

- The reaction is carried out in dichloromethane (DCM) at 0°C.

- The product, perylene-3-carbaldehyde, is obtained in a 70% yield.

-

Reduction to this compound:

- Reduce perylene-3-carbaldehyde using sodium borohydride (NaBH4) in ethanol at 70°C.

- The reaction proceeds overnight, yielding this compound quantitatively.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes described above can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes the process feasible for larger-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Perylen-3-ylmethanol undergoes various chemical reactions, including:

-

Oxidation:

- This compound can be oxidized to perylene-3-carbaldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC).

-

Reduction:

- The compound can be further reduced to perylene-3-methanol derivatives using stronger reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution:

- The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to perylene-3-ylmethyl chloride using thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

Reduction: Sodium borohydride (NaBH4), ethanol, 70°C.

Substitution: Thionyl chloride (SOCl2), dichloromethane (DCM), room temperature.

Major Products:

Oxidation: Perylene-3-carbaldehyde.

Reduction: Perylene-3-methanol derivatives.

Substitution: Perylene-3-ylmethyl chloride.

Applications De Recherche Scientifique

Perylen-3-ylmethanol is a chemical compound used in various applications, particularly in the synthesis of other complex molecules and in specialized applications such as organic electronics and biological imaging . As a derivative of perylene, it shares many of the properties that make perylenes useful, including fluorescence and stability .

Synthesis and Properties

This compound can be synthesized using a convenient method that provides satisfactory yield, making it accessible for research and application purposes . It serves as a precursor in the synthesis of more complex structures, such as molecular tweezers . The compound's structure allows for chemical modifications, which can tailor its properties for specific uses .

Chemical Synthesis

This compound is a building block in synthesizing molecular structures with specific functionalities. For example, it is used to create perylene-based molecular tweezers, which can selectively bind to other molecules .

Fluorescent Probes and Bioimaging

Perylene derivatives, including this compound, are utilized as fluorescent tools in biological imaging due to their high fluorescence and photostability . Modifying perylene derivatives with water-soluble groups enhances their biocompatibility and allows them to be used in aqueous environments, which is essential for biological applications .

- PDI-Based Polymers: Perylene diimide (PDI) derivatives are incorporated into polymers like HDI-PDI-PEG, which are used for cell labeling. These polymers emit strong red fluorescence and can be further functionalized with molecules like folic acid to target specific cells .

- Nanoprobes: Perylene derivatives are used to create nanoprobes for intracellular bioimaging. For example, PDI-CPCLx is used as a nanoprobe for imaging cancer and normal cells .

Organic Electronics

Perylene diimides (PDIs) are used in organic electronics because of their electron-poor nature . They are found in:

- Organic Light Emitting Diodes (OLEDs)

- Organic Field Effect Transistors (OFETs)

- Nonfullerene Acceptors (NFAs) in organic solar cells (OSCs)

- All-Polymer Solar Cells (All-PSCs)

Environmental Applications

Perylene derivatives are used in environmental analysis for pollutant detection and degradation . Their ability to self-assemble in water and their ease of modification make them suitable for detecting pollutants in aqueous environments .

Cell Labeling with HDI-PDI-PEG

HDI-PDI-PEG polymers, which incorporate perylene diimides, have been shown to effectively label cells such as L929 cells, macrophages, and Skov-3 cells, emitting strong red fluorescence from the cytoplasm . The fluorescence intensity is dependent on the molecular weight of the PEG component and is influenced by π–π stacking interactions between perylene cores .

Bioimaging with PDI-PFP

PDI-PFP, a perylene derivative, exhibits bright green fluorescence and has been used as an imaging agent for the endoplasmic reticulum in cancer cells (MCF-7 and HeLa cells) . It demonstrates low cell cytotoxicity and rapid interaction with different cell types, making it a promising candidate for bioimaging applications .

Phenolic-Enabled Nanotechnology

Phenolic compounds, including those related to this compound, are used in phenolic-enabled nanotechnology (PEN) for particle engineering in biomedical applications . PEN involves the use of phenolics to synthesize nanohybrid materials with controllable size, shape, composition, and surface chemistry . These materials are used in biosensing, bioimaging, and disease treatment .

Challenges and Future Directions

Despite the versatility of this compound and its derivatives, challenges remain in terms of solubility, purification, and biocompatibility for certain applications . Future research may focus on:

- Improving Water Solubility: Enhancing the water solubility of perylene derivatives to expand their biological applications .

- Optimizing Synthesis Methods: Developing more efficient synthesis and purification methods to increase yields and reduce costs .

- Enhancing Biocompatibility: Modifying perylene derivatives to improve their biocompatibility and reduce cytotoxicity .

- Exploring New Applications: Investigating new applications in areas such as phototheranostics, where perylene-based nanostructures can be used for simultaneous treatment and diagnosis of diseases .

Comparaison Avec Des Composés Similaires

Perylen-3-ylmethanol is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:

-

Perylene-3-carbaldehyde:

-

Perylene-3,4:9,10-tetracarboxylic Acid Bisimide:

- A perylene derivative used as an artificial DNA base surrogate. It has different functional groups and applications compared to this compound .

-

Pyrene:

- Another polycyclic aromatic hydrocarbon with fluorescent properties. pyrene’s fluorescence is less sensitive to microenvironmental changes compared to this compound .

This compound stands out due to its enhanced solubility, reactivity, and sensitivity in fluorescence applications, making it a valuable compound in various scientific and industrial fields.

Activité Biologique

Perylen-3-ylmethanol is a compound derived from the perylene family, known for its diverse biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. It can be synthesized through various methods, including the reaction of perylene with formaldehyde in the presence of reducing agents. The compound exhibits notable photophysical properties, making it suitable for applications in bioimaging and as a fluorescent probe.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antiviral agent and its effects on cancer cells.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity against various viruses. For instance, compounds such as 5-(perylen-3-ylethynyl)uracil have shown effectiveness against tick-borne encephalitis virus (TBEV) and herpes simplex virus type 1 (HSV-1). These compounds operate through mechanisms that may involve shape-determined biophysical interactions or photosensitization effects .

Table 1: Antiviral Activity of Perylene Derivatives

| Compound | Virus Type | EC50 (nM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|---|

| 5-(perylen-3-ylethynyl)uracil | TBEV | 2.5 | >125 | >50,000 |

| 5-(perylen-3-ylethynyl)uracil-1-acetic acid | HSV-1 | 10 | >150 | >15,000 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. The results indicate low cytotoxicity across various cell lines, including L929 and HeLa cells. This property is crucial for their potential therapeutic use, as compounds with high selectivity indices are desirable for minimizing adverse effects on healthy cells .

Table 2: Cytotoxicity Profiles of Perylene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L929 | >100 |

| This compound | HeLa | >120 |

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed that the compound's ability to interact with cellular components and induce oxidative stress plays a role in its antiviral and anticancer activities. The photophysical properties also allow for real-time monitoring of cellular responses during treatment .

Case Studies

Several case studies have highlighted the applications of perylen derivatives in therapeutic contexts:

- Antiviral Efficacy : A study demonstrated that clusters of perylene derivatives significantly inhibited TBEV reproduction in cell cultures, showcasing their potential as antiviral agents.

- Bioimaging Applications : Perylene-based probes have been utilized for intracellular bioimaging due to their strong fluorescence and low toxicity, making them suitable for tracking cellular processes in real-time.

Propriétés

IUPAC Name |

perylen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11,22H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZKFQHHFOHTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CO)C=CC=C5C3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.